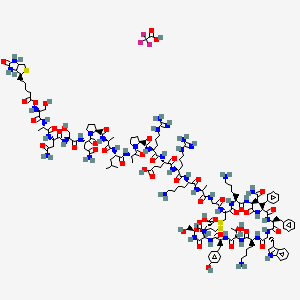

![molecular formula C6H9NO2 B596100 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1263285-61-5](/img/structure/B596100.png)

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

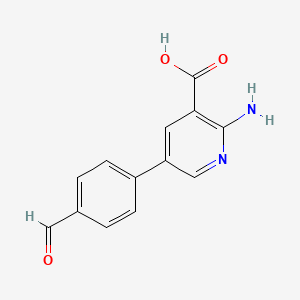

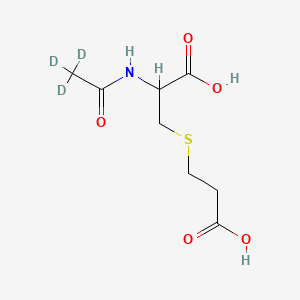

“4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” is a carbobicyclic compound that is a derivative of bicyclo[3.1.0]hexane. It is substituted at the 2-pro-S, 4-pro-S and 5-pro-R positions by thymin-1-yl, hydroxy, and hydroxymethyl groups, respectively .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to its bicyclic nature. It contains a six-membered ring fused with a three-membered ring. The molecule is substituted at specific positions, which adds to its complexity .Scientific Research Applications

Synthesis of Chiral Derivatives : This compound and its derivatives, such as chiral pyrrolidine derivatives, are synthesized starting from (S)-pyroglutamic acid, with applications in stereochemical studies (Nagasaka & Imai, 1997).

Stereocontrolled Synthesis : Studies have focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for methano-bridged pyrrolidines, highlighting its importance in organic synthesis (Krow et al., 2002).

Synthesis of Azetidin-2-ones : The compound serves as a building block for carbapenem nuclei, used in the synthesis of azetidin-2-ones having acetic acid or acylmethyl side-chains (Katagiri et al., 1986).

Development of Analgesic Agents : It has been utilized in the synthesis of nonnarcotic analgesic agents, specifically in the series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating its potential in pharmaceutical applications (Epstein et al., 1981).

Aromatase Inhibitory Activity : Novel derivatives of this compound have been synthesized and tested for their in vitro inhibition of human placental aromatase, an enzyme crucial in estrogen synthesis, indicating its potential in cancer treatment (Staněk et al., 1991).

Antidepressant Applications : Certain derivatives have shown marked antidepressant activity and potential therapeutic utility in the treatment of depression (Nirogi et al., 2020).

DNA-Cleavage Activity : Derivatives have been designed with DNA-cleavage activity, important in the study of DNA interactions and potential drug development (Miyashita et al., 2002).

Framework for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from the compound, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).

Future Directions

The future directions for research on “4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields such as medicinal chemistry. The development of new synthetic methods and the discovery of novel reactions involving this compound could also be areas of future research .

properties

IUPAC Name |

4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFGTQFZSUPXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940248 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187742-07-0 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

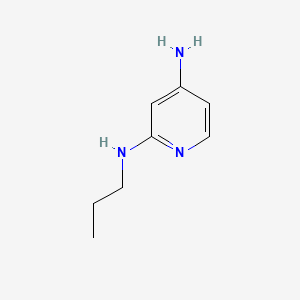

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)